20(R)-Ginsenosid Rh2

Übersicht

Beschreibung

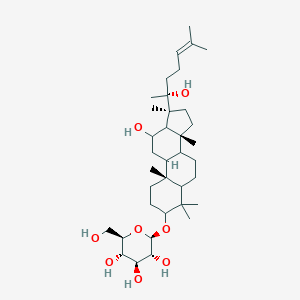

20(R)-Ginsenosid Rh2 ist eine natürlich vorkommende Verbindung, die in den Wurzeln von Panax ginseng gefunden wird. Es gehört zur Klasse der Ginsenoside, Saponine, die für ihre vielfältigen pharmakologischen Eigenschaften bekannt sind. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Wirkungen, einschließlich Antikrebs-, entzündungshemmender und neuroprotektiver Aktivitäten, große Aufmerksamkeit erregt .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Herstellung von this compound beinhaltet typischerweise die Hydrolyse von Ginsenosid Rb1 oder Ginsenosid Rd. Dieser Prozess kann durch enzymatische oder saure Hydrolyse erreicht werden. Die enzymatische Hydrolyse ist aufgrund ihrer Spezifität und milden Reaktionsbedingungen bevorzugt. Die verwendeten Enzyme umfassen β-Glucosidase und Cellulase, die selektiv die an das Aglykon gebundenen Zuckerreste spalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion von Ginsenosiden aus Panax ginseng, gefolgt von der Hydrolyse. Die Extraktion erfolgt üblicherweise unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol. Das hydrolysierte Produkt wird dann unter Verwendung chromatographischer Techniken gereinigt, um hochreines this compound zu erhalten .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer für die Synthese neuer Ginsenosidderivate mit verbesserter Bioaktivität verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation von zellulären Signalwegen und Genexpression.

Medizin: Für seine Antikrebseigenschaften untersucht, insbesondere bei der Hemmung der Proliferation von Krebszellen und der Induktion von Apoptose. Es zeigt auch vielversprechende Ergebnisse bei der Behandlung von neurodegenerativen Erkrankungen und Entzündungszuständen.

Industrie: Verwendet bei der Entwicklung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln aufgrund seiner therapeutischen Vorteile

5. Wirkmechanismus

20(R)-Ginsenosid Rh2 entfaltet seine Wirkungen über mehrere molekulare Ziele und Signalwege:

Antikrebs: Es hemmt die Proliferation von Krebszellen durch Induktion von Zellzyklusarrest und Förderung der Apoptose.

Entzündungshemmend: Es reduziert Entzündungen, indem es die Produktion von pro-inflammatorischen Zytokinen und Mediatoren hemmt.

Neuroprotektiv: Es schützt Neuronen vor oxidativem Stress und Apoptose, möglicherweise durch die Aktivierung von antioxidativen Signalwegen.

Ähnliche Verbindungen:

- 20(S)-Ginsenosid Rh2

- 20(S)-Ginsenosid Rg3

- 20(R)-Ginsenosid Rg3

- 20(S)-Ginsenosid Rh1

- 20(R)-Ginsenosid Rh1

Vergleich: this compound ist aufgrund seiner spezifischen Stereochemie einzigartig, die seine biologische Aktivität beeinflusst. Im Vergleich zu seinem 20(S)-Gegenstück zeigt this compound unterschiedliche Pharmakokinetik und Wirksamkeit in verschiedenen biologischen Tests. So wurde beispielsweise gezeigt, dass this compound eine stärkere hemmende Wirkung auf die Proliferation von Krebszellen hat als 20(S)-Ginsenosid Rh2 .

Literaturverzeichnis

Wirkmechanismus

Target of Action

20®-Ginsenoside Rh2, a class of important rare ginsenosides, is a bioactive compound found in ginseng Ginsenosides, in general, have been shown to interact with a wide range of targets, contributing to their diverse pharmacological effects .

Mode of Action

The mode of action of 20®-Ginsenoside Rh2 involves significant steric differences in biological activity and metabolism compared to other ginsenosides

Biochemical Pathways

Ginsenosides are known to influence a variety of biochemical pathways due to their interaction with multiple targets .

Result of Action

20®-Ginsenoside Rh2 has been shown to have antitumor, antioxidative, antifatigue, neuroprotective, and osteoclastogenesis inhibitory effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Biochemische Analyse

Biochemical Properties

20®-Ginsenoside Rh2 interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in multiple biochemical reactions. For instance, it has been found to interact with enzymes in the heart, contributing to the treatment of heart failure .

Cellular Effects

20®-Ginsenoside Rh2 has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of H22 hepatoma cells and promote apoptosis, influencing cell function through the blockade of the PI3K/AKT/mTOR signaling pathway .

Molecular Mechanism

At the molecular level, 20®-Ginsenoside Rh2 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it promotes apoptosis in H22 hepatoma cells through the blockade of the PI3K/AKT/mTOR signaling pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 20®-Ginsenoside Rh2 typically involves the hydrolysis of ginsenoside Rb1 or ginsenoside Rd. This process can be achieved through enzymatic or acidic hydrolysis. Enzymatic hydrolysis is preferred due to its specificity and mild reaction conditions. The enzymes used include β-glucosidase and cellulase, which selectively cleave the sugar moieties attached to the aglycone .

Industrial Production Methods: Industrial production of 20®-Ginsenoside Rh2 involves the extraction of ginsenosides from Panax ginseng followed by hydrolysis. The extraction is usually performed using solvents such as ethanol or methanol. The hydrolyzed product is then purified using chromatographic techniques to obtain high-purity 20®-Ginsenoside Rh2 .

Analyse Chemischer Reaktionen

Reaktionstypen: 20(R)-Ginsenosid Rh2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid katalysiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung von reduzierten Derivaten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, milde saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, milde saure oder basische Bedingungen.

Substitution: Halogene, Alkylierungsmittel, typischerweise unter kontrollierten Temperatur- und pH-Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils einzigartige pharmakologische Eigenschaften aufweisen .

Vergleich Mit ähnlichen Verbindungen

- 20(S)-Ginsenoside Rh2

- 20(S)-Ginsenoside Rg3

- 20®-Ginsenoside Rg3

- 20(S)-Ginsenoside Rh1

- 20®-Ginsenoside Rh1

Comparison: 20®-Ginsenoside Rh2 is unique due to its specific stereochemistry, which influences its biological activity. Compared to its 20(S) counterpart, 20®-Ginsenoside Rh2 exhibits different pharmacokinetics and potency in various biological assays. For instance, 20®-Ginsenoside Rh2 has been shown to have a stronger inhibitory effect on cancer cell proliferation compared to 20(S)-Ginsenoside Rh2 .

References

Eigenschaften

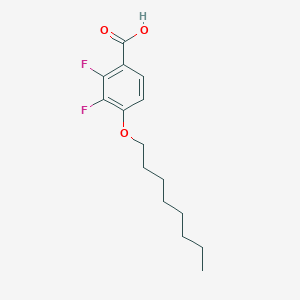

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVNOCSBYYHIS-SUEBGMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While research is ongoing, several studies shed light on 20(R)-Ginsenoside Rh2's mechanisms of action:

- Osteoclastogenesis Inhibition: 20(R)-Ginsenoside Rh2 has been identified as a selective inhibitor of osteoclastogenesis, suggesting a potential role in bone health. []

- Anti-tumor Activity: Studies demonstrate 20(R)-Ginsenoside Rh2's ability to inhibit the proliferation and colony formation of cancer cells, induce cell cycle arrest, and promote apoptosis. The exact mechanisms underlying these effects are still under investigation but may involve influencing specific signaling pathways. [, , , , ]

- Sialyltransferase Inhibition: Research indicates that 20(R)-Ginsenoside Rh2 can inhibit the expression of sialyltransferases, enzymes involved in sialic acid synthesis. This inhibition could have implications for cancer therapy by disrupting aberrant sialylation in cancer cells. []

- Efflux Pump Inhibition: 20(R)-Ginsenoside Rh2 has shown the ability to reverse tetracycline resistance in Staphylococcus aureus by interfering with the TetK efflux pump, suggesting potential as an antibacterial agent. []

ANone: 20(R)-Ginsenoside Rh2 is a dammarane-type ginsenoside. While its full spectroscopic data is not provided in these papers, its molecular formula is C48H82O18 and its molecular weight is 947.15 g/mol. Further structural details can be elucidated through techniques like NMR and mass spectrometry.

ANone: The provided research focuses on 20(R)-Ginsenoside Rh2's biological activities and does not delve into its potential catalytic properties.

A: While the provided research doesn't explicitly mention the use of computational modeling for 20(R)-Ginsenoside Rh2, one study mentions using molecular docking to investigate its interaction with sialyltransferases. [] This suggests the potential for further computational studies to understand its interactions with biological targets and optimize its pharmacological properties.

ANone: Several studies highlight the importance of stereochemistry at the C-20 position for biological activity. For example:

- Antitumor Activity: 20(S)-Ginsenoside Rh2 generally exhibits stronger anticancer effects compared to 20(R)-Ginsenoside Rh2 in inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. [, , ]

- Osteoclastogenesis Inhibition: 20(R)-Ginsenoside Rh2, but not 20(S), selectively inhibits osteoclastogenesis. []

A: While specific stability data is limited in the provided research, one study describes a process for preparing 20(R)-Ginsenoside Rh2 using acid degradation, highlighting potential methods for large-scale production. [] Additionally, one study emphasizes the need for formulation strategies to improve the bioavailability of ginsenosides, which is often limited by their poor absorption and rapid metabolism. []

ANone: The provided research focuses on scientific investigations and does not address specific SHE (Safety, Health, and Environment) regulations for 20(R)-Ginsenoside Rh2.

ANone: Several studies shed light on the PK/PD of 20(R)-Ginsenoside Rh2:

- Absorption: Research indicates that 20(R)-Ginsenoside Rh2 has poor absorption in the rat intestine, with the duodenum and jejunum being the main absorption sites. [] This suggests that strategies to enhance absorption may be necessary for optimal efficacy.

- Metabolism: Human intestinal bacteria can metabolize 20(R)-Ginsenoside Rh2 to 20(R)-protopanaxadiol via 20(R)-Ginsenoside Rh2, indicating a role of gut microbiota in its biotransformation. []

- Plasma Protein Binding: 20(R)-Ginsenoside Rh2 exhibits species differences in plasma protein binding, with higher binding in rats (70%) compared to humans (27%). []

ANone: Studies demonstrate 20(R)-Ginsenoside Rh2's efficacy in various models:

- In vitro: 20(R)-Ginsenoside Rh2 inhibits the growth of various cancer cell lines, including human colon cancer cells (HT-29), lung adenocarcinoma cells (A549), and cervical cancer cells (U14). [, , , , , ]

- In vivo: 20(R)-Ginsenoside Rh2 reduces tumor growth in U14 cervical cancer-bearing mice. []

A: While the provided research doesn't specifically address resistance mechanisms for 20(R)-Ginsenoside Rh2, its ability to reverse tetracycline resistance mediated by efflux pumps suggests potential for combating antibiotic resistance. [] Further research is needed to determine if resistance to 20(R)-Ginsenoside Rh2 can develop and if it exhibits cross-resistance with other compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B39727.png)

![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)

![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)